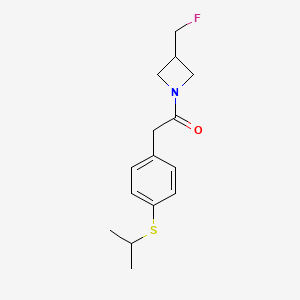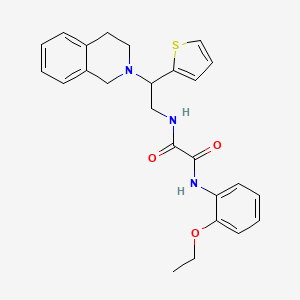![molecular formula C15H20ClN3O2 B2854570 [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone CAS No. 2415468-31-2](/img/structure/B2854570.png)
[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone, also known as JNJ-31020028, is a novel small molecule inhibitor that has been developed for the treatment of central nervous system disorders. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes.
Mechanism of Action
The mechanism of action of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone involves its binding to the sigma-1 receptor, which is located in the endoplasmic reticulum and plasma membrane of cells. This binding results in the modulation of calcium signaling and the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium signaling, and the promotion of cell survival. It has also been shown to have anti-inflammatory properties and to be able to cross the blood-brain barrier.
Advantages and Limitations for Lab Experiments
One of the main advantages of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone is its high affinity for the sigma-1 receptor, which makes it a potent and selective inhibitor. However, its use in lab experiments is limited by its low solubility in water and its relatively short half-life.
Future Directions
There are a number of potential future directions for the research and development of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone. These include the identification of new sigma-1 receptor ligands, the development of more potent and selective inhibitors, and the investigation of its potential therapeutic applications in other central nervous system disorders. Additionally, further studies are needed to determine the optimal dosing and administration of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone for maximum efficacy and safety.
Synthesis Methods
The synthesis of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone involves a multi-step process that starts with the reaction of 5-chloropyrimidine-2-carboxylic acid with 1,2-diaminocyclopentane to form the corresponding amide. This amide is then reacted with 4-chlorobutyryl chloride to form the ketone intermediate, which is subsequently reduced to the final product using sodium borohydride.
Scientific Research Applications
[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone has been studied extensively for its potential use in the treatment of various central nervous system disorders, including depression, anxiety, and schizophrenia. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of neurotransmitter release, calcium signaling, and cell survival.
properties
IUPAC Name |
[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c16-12-9-17-15(18-10-12)21-13-5-7-19(8-6-13)14(20)11-3-1-2-4-11/h9-11,13H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZRLEUTYGQAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

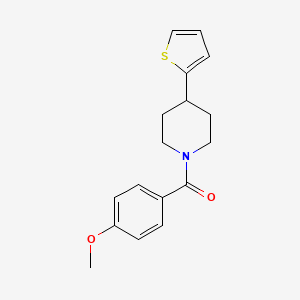
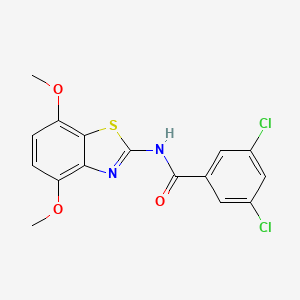
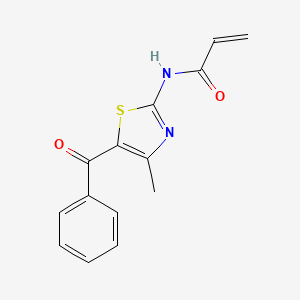
![1'-(6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2854491.png)
![2-Chloro-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]acetamide](/img/structure/B2854492.png)
![[(2S,3R,4S,5R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2854494.png)
![4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine](/img/structure/B2854496.png)
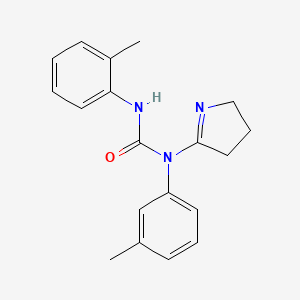

![Methyl 4-oxo-6-(3-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2854500.png)
![Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate](/img/structure/B2854501.png)

